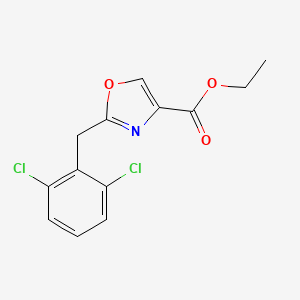
Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C13H11Cl2NO3 and a molecular weight of 300.14 g/mol. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate typically involves the reaction of 2,6-dichlorobenzyl bromide with ethyl oxazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of oxazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a biological response . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:
Ethyl 4-oxazolecarboxylate: Similar in structure but lacks the dichlorobenzyl group, leading to different chemical properties and applications.
Macrooxazoles: These compounds have additional substituents on the oxazole ring and exhibit unique biological activities.
The uniqueness of this compound lies in its dichlorobenzyl group, which imparts specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H11Cl2NO3 |
|---|---|
Peso molecular |
300.13 g/mol |
Nombre IUPAC |
ethyl 2-[(2,6-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO3/c1-2-18-13(17)11-7-19-12(16-11)6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3 |
Clave InChI |
LDSKJIUWYRXLFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=N1)CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





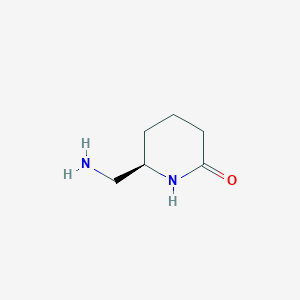
![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)
![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)
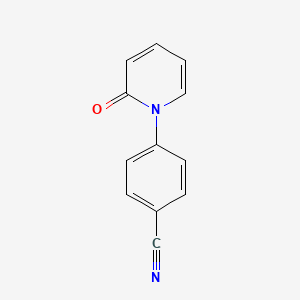
![N-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12280352.png)
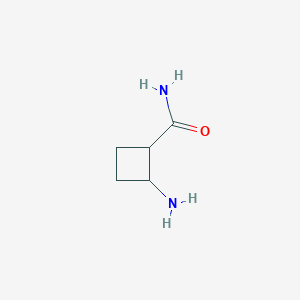
![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)
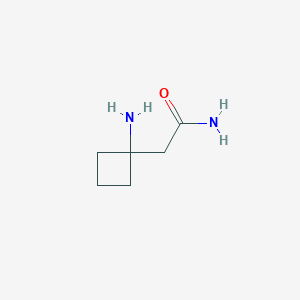

![ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B12280390.png)
